Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Catalog No.
S12802537
CAS No.
M.F
C16H27NO5
M. Wt
313.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyc...

Product Name

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-3-oxopropanoate

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

InChI

InChI=1S/C16H27NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,20)

InChI Key

ZUKUABONASGWBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C

Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate is a complex organic compound characterized by its unique structure that includes a cyclohexane ring and a tert-butoxycarbonyl group. This compound belongs to a class of molecules that are often studied for their potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl group suggests it may be used as a protecting group in peptide synthesis, enhancing its utility in various

Typical of esters and amides. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Transesterification: This reaction can occur with alcohols to form different esters.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, which is significant for peptide synthesis.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

While specific biological activities of Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. These may include:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Antitumor Properties: Certain compounds in this class have been investigated for their potential in cancer therapy.
  • Neuroprotective Effects: Research suggests that related compounds may offer protection against neurodegenerative diseases.

The synthesis of Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate typically involves several steps:

  • Formation of Cyclohexane Derivative: Start with a cyclohexane derivative that has the desired stereochemistry.
  • Introduction of Tert-butoxycarbonyl Group: The amine can be protected by reacting it with tert-butoxycarbonyl anhydride.
  • Esterification: React the cyclohexane derivative with ethyl acetoacetate or a similar reagent to form the ester.
  • Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate has several potential applications:

  • Pharmaceuticals: As a building block in drug development, particularly for synthesizing peptides and other biologically active compounds.
  • Chemical Research: Used in studies exploring new synthetic methodologies or biological evaluations.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies are crucial for understanding how Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate interacts with biological systems. These may involve:

  • Binding Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating the compound's effects in living organisms to determine efficacy and safety profiles.
  • Molecular Docking Studies: Computational methods can predict how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate. Below are some examples along with a brief comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate1392745-47-9Contains a hydroxyl group; potential for hydrogen bonding interactions.
Ethyl 2-((1R,4R)-4-(tert-butoxycarbonyl)amino)cyclohexaneacetate946598-34-1Has an acetate moiety; may exhibit different reactivity compared to propanoate.
(E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate1359965-84-6Contains an acrylate group; useful in polymer chemistry applications.

Ethyl 3-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate stands out due to its specific stereochemistry and functional groups that enhance its reactivity and potential biological activity compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.18892296 g/mol

Monoisotopic Mass

313.18892296 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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